molecular formula C17H19N3O5 B11938630 Thalidomide-O-C4-NH2

Thalidomide-O-C4-NH2

Cat. No.: B11938630
M. Wt: 345.3 g/mol
InChI Key: WPMVPNRNXFIDHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Thalidomide-O-C4-NH2 are not widely documentedThe production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-C4-NH2 undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amine and amide functional groups.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of this compound .

Scientific Research Applications

Thalidomide-O-C4-NH2 has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins.

    Biology: Employed in studies involving protein degradation and the investigation of cellular pathways.

    Medicine: Explored for its potential therapeutic applications in targeting diseases such as cancer by degrading disease-related proteins.

    Industry: Utilized in the development of new drug candidates and therapeutic agents

Mechanism of Action

Thalidomide-O-C4-NH2 exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of this compound to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is leveraged in the design of PROTACs to target and degrade specific proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-C4-NH2 is unique due to its specific design as a ligand-linker conjugate for use in PROTAC technology. This design allows it to target and degrade specific proteins, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H19N3O5/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22/h3-5,11H,1-2,6-9,18H2,(H,19,21,22)

InChI Key

WPMVPNRNXFIDHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN

Origin of Product

United States

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